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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for
the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE
in susceptible rodent strains, such as the C57BL/6 mouse, using an emulsion of Myelin
Oligodendrocyte Glycoprotein (MOG) peptide (35-55) and Complete Freund's Adjuvant (CFA),
provides a robust and reproducible model to study the autoimmune pathogenesis of MS,
including neuroinflammation, demyelination, and axonal damage. This model is invaluable for
elucidating disease mechanisms and for the preclinical evaluation of potential therapeutic
agents.

The MOG (35-55) peptide corresponds to an immunodominant epitope of the MOG protein, a
component of the myelin sheath in the central nervous system (CNS). When emulsified with
CFA, which contains heat-killed Mycobacterium tuberculosis, it elicits a potent cell-mediated
immune response. The co-administration of pertussis toxin (PTX) further enhances the disease
by increasing the permeability of the blood-brain barrier, facilitating the entry of
encephalitogenic T cells into the CNS.[1][2][3] The resulting pathology is primarily driven by
CD4+ T helper cells, particularly Thl and Th17 lineages, which orchestrate an inflammatory
cascade leading to the clinical signs of EAE.[1][4][5]

These application notes provide a detailed protocol for the induction of EAE using MOG (35-
55)/CFA emulsion in C57BL/6 mice, along with expected outcomes and a summary of the key
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immunological pathways involved.

Materials and Reagents

Catalog Number

Reagent Supplier (Example) Storage
(Example)
MOG (35-55) Peptide
] EK-2110 (as part of a
(MEVGWYRSPFSRV Hooke Laboratories it -20°C
[
VHLYRNGK)
Complete Freund's
Adjuvant (CFA) ) )
o Sigma-Aldrich F5881 4°C
containing M.
tuberculosis (H37Ra)
) ) List Biological

Pertussis Toxin (PTX) i 180 4°C

Laboratories
Sterile Phosphate-
Buffered Saline Gibco 10010023 Room Temperature
(PBS),pH 7.4
Sterile 1 mL and 2 mL ]

) BD Various Room Temperature

Luer-Lok Syringes
19G and 27G Needles BD Various Room Temperature
Emulsifying Needle or )

Harvard Apparatus Various Room Temperature
Three-way Stopcock
Isoflurane (for ) . )

Piramal Critical Care Various Room Temperature

anesthesia)

Experimental Protocol
Preparation of MOG (35-55)/CFA Emulsion

Critical Step: The stability and effectiveness of the emulsion are paramount for successful EAE
induction.
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e MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final
concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.

o CFA Preparation: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended
by vortexing or inverting the vial multiple times. The recommended concentration of M.
tuberculosis in CFAis typically 1 to 5 mg/mL.

o Emulsification:

[e]

Draw 1 mL of the 2 mg/mL MOG (35-55) solution into a 2 mL Luer-Lok syringe.
o Draw 1 mL of the well-suspended CFA into a separate 2 mL Luer-Lok syringe.
o Connect the two syringes using an emulsifying needle or a three-way stopcock.

o Force the contents of the syringes back and forth for at least 10-20 minutes until a thick,
white, stable emulsion is formed.

o Quality Control: To test the stability of the emulsion, dispense a small drop onto the
surface of cold water. A stable emulsion will form a single, cohesive droplet and will not
disperse.

Animal Immunization

Animal Model: Female C57BL/6 mice, 8-12 weeks of age, are commonly used.

e Anesthesia (Optional but Recommended): Anesthetize the mice using isoflurane to minimize
stress and ensure accurate administration of the emulsion.

e Immunization:
o Draw the MOG (35-55)/CFA emulsion into a 1 mL syringe fitted with a 27G needle.
o Administer a total of 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.

o The injection is typically split between two sites on the upper back/flank region (0.1 mL per
site).
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Pertussis Toxin Administration

Caution: Pertussis toxin is a potent biological toxin and should be handled with appropriate

safety precautions.

o Preparation: Dilute the pertussis toxin stock solution in sterile PBS to the desired final
concentration. A typical dose is 200-500 ng per mouse in a volume of 0.1-0.2 mL.

e Administration:

o On the day of immunization (Day 0), administer the prepared PTX solution

intraperitoneally (i.p.).

o Asecond dose of PTX is typically administered 48 hours later (Day 2).

Experimental Workflow Diagram
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Preparation Phase (Day 0)

Prepare MOG (35-55) Solution Resuspend CFA with Prepare Pertussis Toxin
(2 mg/mL in PBS) M. tuberculosis (in PBS)

Emulsify MOG and CFA (1:1)
(Stable Emulsion is Critical)

\
\

Induction Phase

Day 0: Immunize Mice
(0.2 mL s.c. at two sites)

Day 0: Administer PTX
(i.p.)

Day 2: Administer Second PTX Dose
(i.p.)

Monitoring Phase
Daily: Monitor Body Weight
and Clinical Score

i

Disease Onset
(Typically Day 9-14)

'

Peak Disease
(Typically Day 14-20)

(Chronic Phase/Recovery)

Click to download full resolution via product page

Caption: Experimental workflow for the induction of EAE using MOG (35-55)/CFA.
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Data Presentation

Table 1: Reagent Dosages for EAE Induction in C57BL/6
Mice

. Volume per Dose per Route of
Component Concentration o ]
Mouse Mouse Administration
MOG (35-55) 1 mg/mL (in Subcutaneous
) ) 0.2 mL 200 ug

Peptide emulsion) (s.c.)

M. tuberculosis 1-5 mg/mL (in Subcutaneous
_ _ 0.2 mL 200-1000 pg

(in CFA) emulsion) (s.c))
Pertussis Toxin Intraperitoneal

1-2.5 pg/mL 0.1-0.2mL 200-500 ng ]
(PTX) (i.p.)

Table 2: Typical EAE Disease Course and Clinical
Scoring

The clinical progression of EAE is monitored daily using a standardized scoring system.

Clinical Score Description of Symptoms

0 No clinical signs of disease

1 Limp tail

2 Hind limb weakness (wobbly gait)

3 Complete hind limb paralysis

4 Hind limb paralysis and forelimb weakness
5 Moribund or dead

Half points (e.g., 2.5) can be used for intermediate symptoms.

Table 3: Expected Quantitative Outcomes in MOG (35-55)
Induced EAE
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Parameter

Typical Range

Disease Incidence

80-100%

Day of Onset

9 - 14 days post-immunization

Day of Peak Disease

14 - 20 days post-immunization

Mean Peak Score

25-35

Disease Course

Monophasic, chronic

Immunological Signaling Pathway

The induction of EAE by MOG (35-55) initiates a complex immunological cascade, primarily
driven by the activation and differentiation of autoreactive CD4+ T cells. The diagram below

illustrates the key signaling events.
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Caption: Signaling pathway of MOG (35-55) induced EAE.
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Troubleshooting

Problem

Possible Cause

Solution

Low Disease Incidence or

Severity

- Unstable MOG/CFA
emulsion- Incorrect dosage of
MOG, CFA, or PTX-
Suboptimal mouse strain, age,
or sex- Stressful animal

housing conditions

- Re-prepare the emulsion,
ensuring it is stable- Verify
calculations and
concentrations of all reagents-
Use female C57BL/6 mice
aged 8-12 weeks- Acclimatize
mice and minimize handling
stress

High Mortality

- Excessive dose of Pertussis
Toxin- Severe, uncontrolled

disease progression

- Titrate the PTX dose to find
the optimal concentration for
your specific batch and lab
conditions- Implement humane
endpoints and provide
supportive care (e.g.,
moistened food on the cage
floor) for severely affected
animals

Variability Between

Experiments

- Inconsistent emulsion
preparation- Variation in
injection technique-
Differences in reagent batches

(especially PTX)

- Standardize the
emulsification procedure-
Ensure consistent
subcutaneous injection
technique- Test each new
batch of PTX to determine its

potency

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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